molecular formula C13H14BrClN4O2S B579853 N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide CAS No. 1393813-42-7

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

Número de catálogo: B579853
Número CAS: 1393813-42-7
Peso molecular: 405.695
Clave InChI: MUPKRWAGQKVNPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide is a chemical compound known for its significant role in medicinal chemistry. It is structurally characterized by a bromophenyl group, a chloropyrimidine ring, and a propylsulfamide moiety. This compound is often studied for its potential therapeutic applications, particularly in the treatment of various diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide typically involves a multi-step process. One common method starts with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide in the presence of a base such as potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This reaction yields the desired compound through nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Análisis De Reacciones Químicas

Types of Reactions

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromophenyl and chloropyrimidine groups are reactive sites for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu), solvents such as dimethyl sulfoxide (DMSO), and reducing agents like sodium hydride (NaH). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as pulmonary arterial hypertension (PAH).

    Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist of endothelin receptors, particularly the ETA subtype. This interaction inhibits the effects of endothelin, a peptide that constricts blood vessels and raises blood pressure, thereby providing therapeutic benefits in conditions like PAH .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high selectivity for the ETA receptor subtype makes it particularly valuable in medicinal chemistry .

Actividad Biológica

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, with the CAS number 1393813-42-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C13H14BrClN4O2S
  • Molecular Weight : 405.70 g/mol
  • Chemical Structure : The compound features a pyrimidine ring substituted with a bromophenyl and a chloro group, which are critical for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with propylsulfamide under controlled conditions. This process highlights the importance of the pyrimidine core in conferring biological properties to the compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Mechanism of Action : Compounds containing pyrimidine structures have been shown to inhibit cancer cell proliferation through various mechanisms, including:
    • Inhibition of topoisomerase.
    • Alkylation of DNA.
    • Inhibition of tubulin polymerization .

In vitro studies demonstrated that related compounds could effectively inhibit the growth of several cancer cell lines, including lung and breast cancer cells. The specific IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that similar pyrimidine derivatives can exhibit activity against various bacterial strains:

  • Activity Spectrum : Compounds in this class have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Case Studies

  • Antitumor Activity : A study focused on a series of pyrimidine derivatives reported that certain modifications led to enhanced anticancer properties. The presence of halogen substituents (like bromine and chlorine) was crucial for increasing cytotoxicity against cancer cell lines .
  • Trypanosomiasis Research : In investigations targeting Trypanosoma brucei, related pyrimidine compounds were identified as effective inhibitors of parasite growth. These findings suggest that this compound may also possess anti-parasitic properties .

Summary of Research Findings

Study FocusKey FindingsReference
Anticancer ActivitySignificant inhibition of cancer cell proliferation; IC50 values in low micromolar range
Antimicrobial ActivityEffective against S. aureus and E. coli
TrypanosomiasisIdentified as an effective inhibitor of T. brucei growth

Q & A

Q. Basic: What synthetic methodologies are employed to synthesize N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, and how is purity ensured?

The synthesis involves a multi-step medicinal chemistry approach starting from bosentan, a lead endothelin receptor antagonist (ERA). Key steps include halogenation of the pyrimidine core, introduction of the sulfamide group via nucleophilic substitution, and optimization of substituents to enhance receptor binding and pharmacokinetics . High purity (>98%) is achieved using column chromatography and recrystallization techniques, with analytical methods like HPLC and NMR confirming structural integrity .

Q. Basic: What in vitro assays are used to characterize its dual ETA/ETB receptor antagonism?

Functional assays measuring 50% inhibition concentration (IC₅₀) for ETA and ETB receptors are critical. For example:

  • Radioligand binding assays using human recombinant receptors to determine binding affinity.
  • ET-1-induced vasoconstriction models in isolated tissues (e.g., rat aorta for ETA, rabbit pulmonary artery for ETB) to assess inhibitory potency .
    Free IC₅₀ values for ETA (1.6 nM) and ETB (50 nM) indicate dual antagonism, with a selectivity ratio (ETA/ETB) of ~50 for the parent compound .

Q. Advanced: How does the active metabolite ACT-132577 influence pharmacological activity, and what methods evaluate its contribution?

ACT-132577, the major metabolite, retains dual receptor antagonism but with reduced potency (5-fold lower than the parent) and a lower ETA/ETB ratio (16 vs. 50) . Its contribution is assessed via:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical species and humans, linking plasma concentrations of parent and metabolite to receptor occupancy.
  • In vivo efficacy studies in hypertensive Dahl salt-sensitive rats, where ACT-132577 accounts for ~20% of total activity due to prolonged half-life (48 hours vs. 16 hours for parent) .

Q. Advanced: What preclinical models validate in vivo efficacy for pulmonary arterial hypertension (PAH)?

  • Monocrotaline-induced PAH in rats : Evaluates right ventricular hypertrophy and pulmonary vascular remodeling.
  • Hypoxia-induced PAH in mice : Measures hemodynamic parameters (e.g., right ventricular systolic pressure) via telemetry .
  • Dual ET receptor blockade confirmation : Plasma ET-1 levels increase, a hallmark of dual ERA activity, distinguishing it from selective ETA antagonists .

Q. Advanced: How are human pharmacokinetic studies designed to assess bioavailability and metabolite formation?

Phase I trials typically use:

  • Single ascending dose (SAD) and multiple ascending dose (MAD) regimens (e.g., 1–30 mg doses).
  • LC-MS/MS quantification of parent drug and ACT-132577 in plasma/urine.
  • Food-effect studies and drug-drug interaction assessments (e.g., with CYP3A4 inhibitors/inducers) .
    Key findings: Macitentan exhibits dose-proportional pharmacokinetics, with a bioavailability of ~74% and metabolite-to-parent AUC ratio of 1.5–2.0 .

Q. Advanced: How are discrepancies in ETA/ETB receptor affinity ratios between parent and metabolite resolved experimentally?

Contradictory affinity ratios (parent: 50; metabolite: 16) are addressed by:

  • Tissue distribution studies : Higher lipophilicity of the parent enhances tissue retention, amplifying ETA selectivity in vivo.
  • Functional antagonism assays : Comparing inhibition of ET-1-induced vasoconstriction in isolated tissues, confirming metabolite activity contributes to ETB blockade .

Q. Advanced: What experimental approaches compare efficacy with other ERAs like bosentan?

  • Head-to-head in vivo studies : Macitentan shows superior oral efficacy (ED₅₀: 3 mg/kg vs. 30 mg/kg for bosentan) in reducing pulmonary pressure in hypertensive rats .
  • Tissue-targeting assays : Macitentan’s higher lipophilicity (logD: 3.4 vs. 1.5 for bosentan) correlates with prolonged receptor occupancy and reduced bile salt elevation .

Q. Basic: How do structural modifications from bosentan enhance receptor binding and pharmacokinetics?

Key modifications in the discovery pipeline include:

  • Pyrimidine core halogenation : Bromine at C5 enhances ETA affinity.
  • Sulfamide substitution : Improves metabolic stability and oral bioavailability.
  • Ethoxy linker : Balances ETB binding and reduces CYP450 interactions .

Propiedades

IUPAC Name

5-(4-bromophenyl)-6-chloro-N-(propylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN4O2S/c1-2-7-18-22(20,21)19-13-11(12(15)16-8-17-13)9-3-5-10(14)6-4-9/h3-6,8,18H,2,7H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPKRWAGQKVNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.